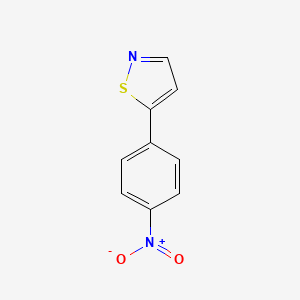

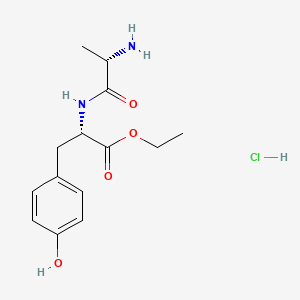

H-Ala-Tyr-OEt HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

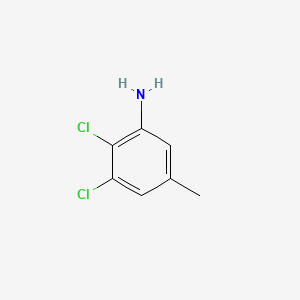

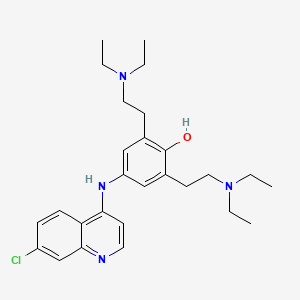

H-Ala-Tyr-OEt HCl is an alanine derivative . It’s a type of amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The reaction for Ala-Tyr synthesis was conducted under specific conditions .Molecular Structure Analysis

The molecular formula of H-Ala-Tyr-OEt HCl is C14H21ClN2O4 . The molecular weight is 316.78 .科学的研究の応用

1. Enzyme Inhibition and Metabolism

Angiotensin I-Converting Enzyme Inhibitory Activity : A study by Yang et al. (2007) identified Ala-Tyr as a peptide with inhibitory activity against angiotensin I-converting enzyme (ACE). This peptide exhibited antihypertensive effects after oral administration in rats (Yang, Tao, Liu, & Liu, 2007).

Role in Enzyme Substrate Specificity : Berrin et al. (2003) studied the substrate specificity of human cytosolic beta-glucosidase and found that certain amino acids, including Ala and Tyr, play a role in enzyme catalysis and substrate binding (Berrin, Czjzek, Kroon, McLauchlan, Puigserver, Williamson, & Juge, 2003).

2. Biochemical Interactions and Structural Studies

Chymase Substrate Recognition : Andersson et al. (2009) explored the substrate recognition profile of human chymase, a mast cell enzyme, and found that it prefers aromatic amino acids like Tyr in specific positions, indicating a selective interaction with peptides containing Tyr (Andersson, Enoksson, Gallwitz, & Hellman, 2009).

Peptide-Resin Phosphorylation Studies : Perich, Nguyen, and Reynolds (1991) conducted research on the synthesis of peptides containing phosphotyrosine, demonstrating the chemical processes involved in modifying peptides like Ala-Glu-Tyr (Perich, Nguyen, & Reynolds, 1991).

3. Pharmaceutical Research

- Synthesis of Opiate-like Peptides : Research by de Castiglione et al. (2009) on the synthesis of dermorphins, which are opiate-like peptides, illustrates the role of amino acids like Tyr in developing pharmacologically active compounds (de Castiglione, Faoro, Perseo, & Piani, 2009).

特性

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILGEJGARIVDP-CSDGMEMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Tyr-OEt HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/no-structure.png)

![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)